Cas no 1805018-09-0 (Methyl 3-bromo-6-cyano-2-iodophenylacetate)

Methyl 3-bromo-6-cyano-2-iodophenylacetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-bromo-6-cyano-2-iodophenylacetate
-
- Inchi: 1S/C10H7BrINO2/c1-15-9(14)4-7-6(5-13)2-3-8(11)10(7)12/h2-3H,4H2,1H3
- InChI Key: NZYUUSAXYCOGBG-UHFFFAOYSA-N
- SMILES: IC1=C(C=CC(C#N)=C1CC(=O)OC)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 288
- XLogP3: 2.8
- Topological Polar Surface Area: 50.1
Methyl 3-bromo-6-cyano-2-iodophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013024858-1g |
Methyl 3-bromo-6-cyano-2-iodophenylacetate |
1805018-09-0 | 97% | 1g |
1,490.00 USD | 2021-06-24 |
Methyl 3-bromo-6-cyano-2-iodophenylacetate Related Literature
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Additional information on Methyl 3-bromo-6-cyano-2-iodophenylacetate
Recent Advances in the Application of Methyl 3-bromo-6-cyano-2-iodophenylacetate (CAS: 1805018-09-0) in Chemical Biology and Pharmaceutical Research
Methyl 3-bromo-6-cyano-2-iodophenylacetate (CAS: 1805018-09-0) is a multifunctional aryl halide derivative that has recently gained attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for drug discovery. This compound, characterized by its bromo, cyano, and iodo substituents, serves as a key intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other bioactive compounds. Recent studies have explored its utility in cross-coupling reactions, scaffold diversification, and targeted drug design, positioning it as a valuable tool in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized Methyl 3-bromo-6-cyano-2-iodophenylacetate as a pivotal intermediate in a palladium-catalyzed Suzuki-Miyaura coupling reaction, enabling the efficient construction of a library of BTK-targeting compounds with improved selectivity profiles. The study reported several derivatives with sub-nanomolar potency and enhanced pharmacokinetic properties, highlighting the compound's significance in kinase inhibitor development.
In parallel research, scientists have investigated the photophysical properties of derivatives synthesized from Methyl 3-bromo-6-cyano-2-iodophenylacetate. A 2024 publication in Chemical Communications described the development of fluorescent probes based on this scaffold, which demonstrated exceptional Stokes shifts and photostability. These probes were successfully applied in live-cell imaging studies to track protein-protein interactions, offering new tools for biological research and drug screening applications.
The compound's unique reactivity pattern has also been exploited in diversity-oriented synthesis approaches. Recent work published in Organic Letters showcased its use in consecutive cross-coupling and cyclization reactions to generate complex heterocyclic systems. This methodology enabled the rapid assembly of pharmacologically relevant scaffolds, including indoles and quinolines, with potential applications in central nervous system drug discovery.
From a safety and pharmacokinetic perspective, recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies of derivatives containing the Methyl 3-bromo-6-cyano-2-iodophenylacetate core have shown promising results. Computational models predict favorable drug-like properties for many of these compounds, with several candidates advancing to preclinical development stages. However, researchers note that careful optimization of the ester moiety may be required to improve metabolic stability in certain applications.
Looking forward, the scientific community continues to explore new applications for Methyl 3-bromo-6-cyano-2-iodophenylacetate in chemical biology and drug discovery. Its versatility as a synthetic building block, combined with the growing understanding of its reactivity patterns, positions this compound as a valuable asset in the development of next-generation therapeutics. Ongoing research focuses on expanding its utility in fragment-based drug design and targeted protein degradation strategies, suggesting that its impact on pharmaceutical research will continue to grow in the coming years.
1805018-09-0 (Methyl 3-bromo-6-cyano-2-iodophenylacetate) Related Products
- 26788-23-8(4-Methoxy 17b-Estradiol)
- 1466327-93-4(N-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-5-carboxamide)
- 1216521-67-3(2-{6-chloroimidazo1,2-apyridin-2-yl}acetic acid hydrochloride)
- 2172010-21-6(methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride)
- 1588498-87-6(4-Piperidineacetic acid, 4-methyl-1-(2,2,2-trifluoroacetyl)- )
- 898752-76-6(ethyl 8-(2-methoxyphenyl)-8-oxooctanoate)
- 1242875-38-2(2-(1H-Indazol-1-yl)butanoic acid)
- 912284-84-5(6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoxaline)
- 1005939-09-2(N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide)
- 36412-08-5((3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-oxime)



